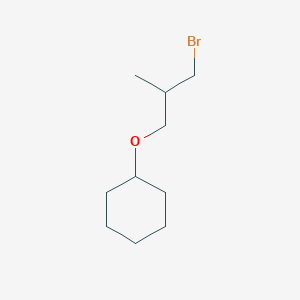
(3-Bromo-2-methylpropoxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-methylpropoxy)cyclohexane: is an organic compound with the molecular formula C10H19BrO It is a derivative of cyclohexane, where a bromine atom and a methylpropoxy group are attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Bromo-2-methylpropoxy)cyclohexane typically begins with cyclohexanol and 3-bromo-2-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, forming the corresponding alkoxide.
Reaction Mechanism: The alkoxide then undergoes a nucleophilic substitution reaction with 3-bromo-2-methylpropyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: (3-Bromo-2-methylpropoxy)cyclohexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3-Bromo-2-methylpropoxy)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying nucleophilic substitution and other organic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Activity: Studies are conducted to explore its biological activity and potential therapeutic applications.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
作用机制
The mechanism of action of (3-Bromo-2-methylpropoxy)cyclohexane involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom and the methylpropoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
(3-Chloro-2-methylpropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2-methylpropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2-methylpropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: (3-Bromo-2-methylpropoxy)cyclohexane exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
Applications: The specific properties of the bromine atom make this compound suitable for certain applications where other halogenated compounds may not be as effective.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
(3-bromo-2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI 键 |
RIYVYEZKWJVPGX-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1CCCCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


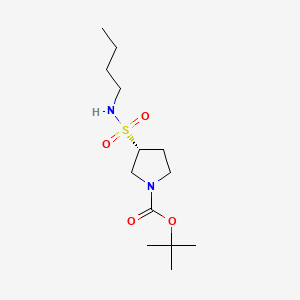
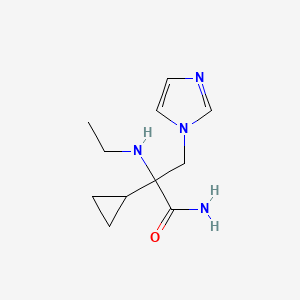
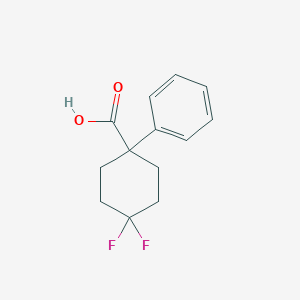
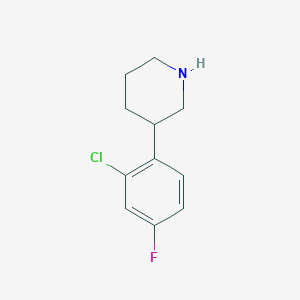
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
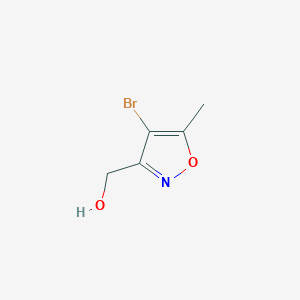




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)
